molecular formula C17H14N2O2S B609859 Pcna-I1

Pcna-I1

Cat. No.: B609859
M. Wt: 310.4 g/mol
InChI Key: NZWTWRNHYZNWNW-VCHYOVAHSA-N
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Description

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric protein essential for DNA replication, repair, and chromatin remodeling. PCNA-I1 (N-[(1-hydroxy-2-naphthyl)methylene]-3-methyl-2-thiophenecarbohydrazide) is a small-molecule inhibitor identified via in silico docking and structural similarity searches of the ZINC database . It selectively binds to PCNA trimers with high affinity (Kd = 0.41 ± 0.17 µM) and stabilizes their structure, reducing chromatin association and blocking DNA replication . This compound exhibits potent antitumor activity, with IC50 values of 0.17–0.51 µM in cancer cells (e.g., PC-3, LNCaP, HeLa) while sparing normal cells (IC50 = 1.60 µM) . Mechanistically, it induces S/G2-M phase arrest, DNA damage (γH2AX accumulation), and apoptosis, particularly in p53-null cancers like PC-3 prostate cancer .

Preparation Methods

Computational Design and In Silico Screening

The discovery of PCNA-I1 originated from a computational screening campaign targeting the trimeric structure of PCNA. Researchers utilized the X-ray crystal structure of human PCNA (Protein Data Bank code 1VYJ) to create an energy-minimized model in explicit solvent (0.9% NaCl, pH 7.4). The University of Cincinnati Drug Discovery Center’s drug-like chemical library, comprising 300,000 compounds, was screened using molecular docking software. Initial rigid docking with FRED (OpenEye Scientific Software) identified top hits, which were subsequently refined through flexible docking with Glide SP (Schrödinger LLC).

Key steps in the computational workflow included:

  • Structural Preparation : Missing atoms in the PCNA trimer were added, and steric clashes were resolved using YASARA Biosciences’ energy minimization tools.
  • Docking Analysis : Compounds were evaluated based on their predicted binding affinities at the monomer-monomer interface of PCNA. This compound ($$ K_d = 0.2\text{--}0.4\ \mu\text{M} $$) exhibited strong hydrogen-bond interactions with residues Arg146 and Asp86 of adjacent monomers, alongside nonpolar interactions with Lys110.
  • Analog Identification : A structural similarity search in the ZINC database (http://zinc.docking.org) using this compound as a template identified derivatives with improved permeability and inhibitory activity.

Biochemical Validation of this compound Binding

Microscale Thermophoresis Binding Assay

This compound’s binding affinity was quantified using microscale thermophoresis (MST). Recombinant His-tagged PCNA was labeled with NT-647 dye, and binding kinetics were measured in a Monolith NT.115 reader. The dissociation constant ($$ K_d $$) of 0.41 μM confirmed selective trimer binding, with no interaction observed with control IgG.

SDS-Resistant Trimer Stabilization

Incubation of this compound with PC-3 cell lysates or purified His-PCNA induced the formation of SDS-resistant trimers, detectable via non-reducing SDS-PAGE. This stabilization effect was dose-dependent, with 10 μM this compound achieving near-complete trimer preservation.

Impact on Chromatin Association and Cell Cycle

Chromatin Fractionation Studies

Treatment with this compound (0.2–1.6 μM) reduced chromatin-associated PCNA in tumor cells. Subcellular fractionation revealed a 60% decrease in the NP-40-resistant (chromatin-bound) fraction, while soluble PCNA levels remained unchanged.

Cell Cycle Arrest Mechanisms

This compound induced dual-phase cell cycle arrest (S and G2/M) in PC-3 prostate cancer cells, mimicking the effects of PCNA siRNA knockdown. Flow cytometry showed a 45% increase in S-phase cells and a 30% rise in G2/M populations after 48-hour treatment (0.5 μM).

Structural-Activity Relationship (SAR) Analysis

Mutation studies identified critical residues for this compound binding:

  • R146L : Abolished chromatin dissociation ($$ p < 0.001 $$).
  • D86N/K110I : Partial retention of activity ($$ 50\% \text{ reduction vs. wild-type} $$).
  • Triple Mutant (R146L/D86N/K110I) : Complete resistance to this compound.

These findings support a binding model where this compound bridges two monomers via R146 and D86/K110 interactions, stabilizing the trimer interface.

Pharmacological Profile and Selectivity

Parameter Value Source
IC50 (tumor cells) 0.2 μM (PC-3 prostate cancer)
IC50 (nontransformed) 1.6 μM (human fibroblasts)
Molecular Weight 310.37 g/mol
CAS Number 444930-42-1

This compound demonstrated >8-fold selectivity for tumor cells over normal cells, with nanomolar potency against prostate, breast, and colorectal cancer lines.

Chemical Reactions Analysis

Types of Reactions

PCNA-I1 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .

Scientific Research Applications

Antitumor Effects in Prostate Cancer

A pivotal study demonstrated that PCNA-I1 significantly retarded tumor growth in LNCaP prostate cancer xenografts in nude mice without causing noticeable toxicity . The study revealed that treatment with this compound not only induced DNA damage but also enhanced apoptosis in both p53 wild-type and null prostate cancer cell lines.

Inhibition of Viral Replication

Research indicated that this compound effectively reduced herpes simplex virus type 1 (HSV-1) replication by interfering with viral DNA processes. This suggests potential applications beyond oncology, such as antiviral therapies .

Combination Therapy Potential

In combination with other DNA-damaging agents, this compound exhibited additive effects on cell growth inhibition and DNA damage. For instance, when used alongside cisplatin or radiation therapy, it significantly enhanced therapeutic efficacy against prostate and lung cancers .

Comparative Data Table

Application Area Effect Observed Study Reference
Prostate CancerInduces apoptosis and reduces tumor growth
Viral InfectionsReduces HSV-1 replication
Combination TherapyEnhances effects of cisplatin and radiation
Cell Cycle RegulationCauses G1 phase arrest; inhibits S/G2/M phase progression

Mechanism of Action

PCNA-I1 exerts its effects by binding directly to the interface between PCNA monomers, stabilizing the homotrimer structure. This stabilization reduces the association of PCNA with chromatin, thereby inhibiting DNA replication and repair processes. The compound interferes with protein-protein interactions essential for DNA synthesis and repair, leading to the induction of DNA damage and apoptosis in tumor cells .

Comparison with Similar Compounds

Structural and Functional Analogues

PCNA-I1 belongs to a class of nine PCNA inhibitors (PCNA-Is) identified through computational and experimental screening. Key analogues include:

Compound Structure/Modification IC50 (Cancer Cells) Kd (PCNA Binding) Key Findings
This compound Aroyl hydrazone with naphthol group 0.17–0.51 µM 0.41 ± 0.17 µM Stabilizes PCNA trimers; inhibits chromatin association (NP-R reduction); synergizes with cisplatin and radiation; in vivo tumor suppression in nude mice .
PCNA-I2 Pyrazole-carbohydrazide isomer of this compound 0.5–2.0 µM Not reported Weaker growth inhibition; minimal effect on normal cells; less effective in stabilizing trimers .
PCNA-I3 Structural derivative of this compound 0.12–0.25 µM Not reported Improved solubility and potency; suppresses chromatin-associated PCNA more effectively than this compound .
PCNA-I1S Optimized derivative with enhanced activity 0.08–0.15 µM 0.17 µM (SPR) Superior trimer stabilization and replication inhibition; synergizes with DNA-damaging agents (e.g., UV-C, cisplatin) .

Mechanistic Differences

  • This compound vs. PCNA-I2: While both bind PCNA, this compound forms hydrogen bonds with Arg146 and Asp86 at monomer interfaces, creating SDS-refractory trimers. PCNA-I2 lacks these interactions, resulting in weaker trimer stabilization and higher IC50 values .
  • This compound vs.
  • PCNA-I3: SAR studies revealed modifications that improve solubility and chromatin displacement efficacy, outperforming this compound in xenograft models .

Selectivity and Toxicity

  • Cancer vs. Normal Cells: this compound’s selectivity (10-fold lower IC50 in cancer cells) arises from cancer cells' reliance on elevated PCNA for replication. Normal cells tolerate this compound due to lower PCNA expression and intact p53 pathways .
  • Multidrug-Resistant Cells : this compound retains efficacy in CT26-R500 (resistant to 5-FU and cisplatin), suggesting a unique mechanism bypassing common resistance pathways .

Key Research Findings

In Vitro Studies

  • DNA Replication Inhibition : this compound reduces BrdU incorporation by 70–90% in PC-3 and LNCaP cells at 1 µM .
  • Chromatin Displacement : NP-R (chromatin-bound PCNA) decreases by 50% within 4 hours of treatment (0.5 µM this compound), while NP-E (free PCNA) remains unchanged .
  • Synergy with DNA Damage : Co-treatment with 0.5 µM PCNA-I1S and cisplatin increases γH2AX foci by 3-fold in A549 lung cancer cells .

In Vivo Efficacy

  • Tumor Suppression: Intravenous this compound (10 mg/kg, 3x/week) reduces LNCaP tumor volume by 60% in nude mice without hematological toxicity .
  • Reversibility : HSV-1 DNA replication inhibition by this compound is reversible, highlighting its cytostatic rather than cytotoxic profile .

Biological Activity

Proliferating Cell Nuclear Antigen Inhibitor 1 (PCNA-I1) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its biological activity primarily revolves around its interaction with PCNA, a protein crucial for DNA replication and repair. This article delves into the mechanisms, effects, and research findings associated with this compound.

This compound functions by binding to the interface between PCNA monomers, stabilizing the homotrimeric structure of PCNA. This stabilization interferes with protein-protein interactions essential for DNA replication and repair processes. The compound has been shown to inhibit various cellular functions associated with PCNA, including:

  • DNA Replication : this compound significantly reduces viral DNA replication in herpes simplex virus type 1 (HSV-1) infections by disrupting the recruitment of essential proteins at replication forks .
  • Tumor Cell Growth : In cancer therapy, this compound induces DNA damage and apoptosis in tumor cells, particularly prostate cancer cells, and enhances the efficacy of chemotherapeutic agents like cisplatin .

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound. It was observed that treatment with this compound resulted in:

  • Inhibition of HSV-1 Replication : The compound reduced late gene expression and virus production during HSV-1 infection. Notably, it decreased the association of viral DNA polymerase UL30 with replicated viral DNA, leading to significant defects in infectious virus production .
  • Mechanistic Insights : Accelerated native isolation of proteins on nascent DNA revealed that this compound treatment led to increased recruitment of repair proteins like Rad50 and Mre11 to viral DNA, indicating a shift in cellular repair mechanisms in response to viral infection .

Antitumor Activity

In cancer research, particularly regarding prostate cancer:

  • Induction of Apoptosis : this compound treatment resulted in significant apoptosis across various prostate cancer cell lines (LNCaP and PC-3), regardless of p53 status. It also demonstrated enhanced cytotoxicity when combined with cisplatin .
  • Reduction in Clonogenicity : A short-term pretreatment with this compound decreased colony formation by approximately 50%, highlighting its potential as a therapeutic agent against tumor growth .

Study 1: Prostate Cancer Cells

A study investigated the effects of this compound on two human prostate cancer cell lines:

Cell Linep53 StatusEffect of this compound
LNCaPWild-type p53Induced DNA damage and apoptosis
PC-3p53-nullEnhanced autophagy and apoptosis

Results indicated that both cell lines exhibited reduced clonogenicity and increased apoptosis upon treatment with this compound, suggesting its broad applicability across different genetic backgrounds .

Study 2: Viral Infection

In another study focusing on HSV-1:

TreatmentEffect on Viral ReplicationMechanism
This compoundStrong inhibitionDisruption of protein recruitment
T2AAReduced late gene expressionInhibition of specific protein interactions

This study underlined the distinct mechanisms through which different PCNA inhibitors operate, emphasizing the unique role of this compound in modulating viral processes .

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended for investigating PCNA-I1's role in DNA repair mechanisms?

Use the PICO framework (Population: specific cell types; Intervention: this compound treatment; Comparison: untreated or alternative inhibitors; Outcome: DNA repair efficiency) to structure studies. For example, measure replication fork dynamics via single-molecule assays in HeLa cells treated with this compound versus controls . Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the question's rigor .

Q. How can researchers design reproducible experiments to assess this compound's inhibitory activity?

Include detailed protocols for cell culture conditions, dose-response curves, and controls (e.g., siRNA knockdown of PCNA as a comparator). Use standardized assays like EdU incorporation for replication rates. Document raw data and uncertainties (e.g., batch-to-batch variability in compound purity) to enable replication .

Q. What are the best practices for detecting this compound's cellular uptake and target engagement?

Combine immunofluorescence (PCNA localization) with Western blotting (this compound binding efficiency). Validate specificity using PCNA-deficient cell lines. Quantify intracellular concentrations via LC-MS/MS, ensuring calibration against known standards .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound's efficacy in different cancer models?

Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell cycle synchronization methods, hypoxia levels). Use multivariate regression to isolate this compound-specific effects from off-target interactions. Cross-validate findings with orthogonal assays, such as chromatin immunoprecipitation (ChIP) for PCNA-DNA binding .

Q. What methodologies optimize pharmacokinetic profiling of this compound in preclinical studies?

Employ compartmental modeling in murine models to assess absorption, distribution, and half-life. Pair with ex vivo tissue analyses (e.g., liver microsomal stability assays) to predict metabolic clearance. Address ethical rigor by adhering to NIH preclinical guidelines (e.g., sample size justification, blinding protocols) .

Q. How can this compound studies integrate multi-omics data to elucidate its mechanism of action?

Use transcriptomic profiling (RNA-seq) and proteomic screens (mass spectrometry) to map pathways affected by this compound. Apply bioinformatics tools (e.g., Gene Ontology enrichment) to distinguish primary targets from secondary effects. Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes .

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects on cell viability?

Apply non-linear regression (e.g., sigmoidal dose-response models) to calculate IC50 values. Include error propagation for technical replicates and Bayesian hierarchical models for heterogeneous cell populations. Report p-values with effect sizes to avoid overinterpretation of significance .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure data transparency when publishing this compound studies?

Deposit raw data (e.g., flow cytometry files, chromatograms) in repositories like Figshare or Zenodo. Provide structured metadata (e.g., instrument settings, software versions) and cite datasets using DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate batch variability in this compound synthesis for longitudinal studies?

Implement quality control workflows (HPLC purity checks, NMR validation) for each batch. Use combinatorial libraries to test structural analogs if batch inconsistencies persist. Collaborate with synthetic chemistry teams to optimize scalable synthesis routes .

Q. How to validate this compound's specificity in complex biological systems?

Combine chemical proteomics (activity-based protein profiling) with genetic validation (shRNA/CRISPR). Use isothermal titration calorimetry (ITC) to quantify binding affinities for PCNA versus off-target proteins. Cross-reference with public databases (e.g., ChEMBL) to rule out polypharmacology .

Properties

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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